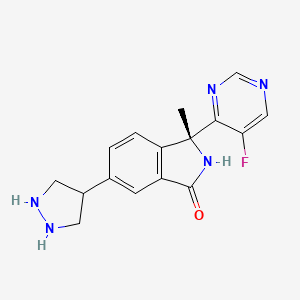
N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)propionamide,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)propionamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)propionamide, monohydrochloride typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, often starting with a suitable precursor such as piperidine or its derivatives.
Benzylation: The piperidine derivative is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Fluorophenyl Propionamide Formation: The benzylated piperidine is reacted with 3-fluorophenylpropionyl chloride to form the desired compound.
Hydrochloride Formation: The final step involves converting the free base to its monohydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic agent for conditions like pain, inflammation, or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)propionamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-N-(4-fluorophenyl)propionamide
- N-(1-benzylpiperidin-4-yl)-N-(3-chlorophenyl)propionamide
- N-(1-benzylpiperidin-4-yl)-N-(3-methylphenyl)propionamide
Uniqueness
N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)propionamide, monohydrochloride is unique due to the presence of the 3-fluorophenyl group, which can influence its pharmacological properties, such as binding affinity, selectivity, and metabolic stability. The monohydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
2748624-49-7 |
|---|---|
Molecular Formula |
C21H26ClFN2O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C21H25FN2O.ClH/c1-2-21(25)24(20-10-6-9-18(22)15-20)19-11-13-23(14-12-19)16-17-7-4-3-5-8-17;/h3-10,15,19H,2,11-14,16H2,1H3;1H |
InChI Key |
GQOOABYVBNFVDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC(=CC=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



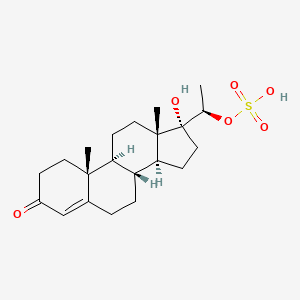
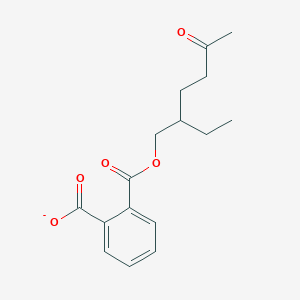
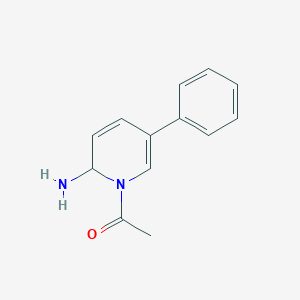

![3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B12352902.png)
![5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B12352912.png)

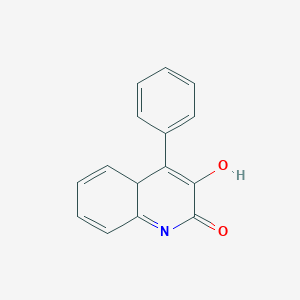


![4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12352942.png)
![3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamidedihydrochloride](/img/structure/B12352943.png)
